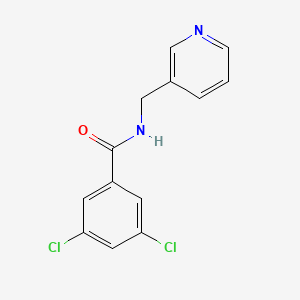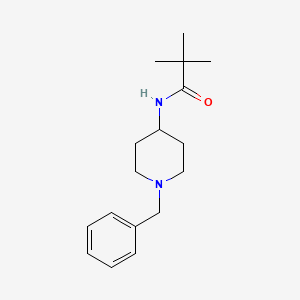
3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide
説明
"3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide" is a compound that belongs to a class of chemicals known for their complex molecular structures and potential biological activities. The interest in such compounds arises from their diverse chemical reactions, physical and chemical properties, and the potential for various applications in scientific research. While this specific compound's applications outside drug use and dosage are not detailed, the focus will be on its synthesis, molecular structure, and inherent properties.
Synthesis Analysis
The synthesis of compounds related to "this compound" involves various chemical reactions that yield thiadiazole scaffolds, which are crucial for their biological properties. A notable method includes microwave-assisted facile synthesis, which offers an efficient route for preparing such compounds by coupling thiadiazole scaffolds with other pharmacophore groups under solvent-free conditions and microwave irradiation (Tiwari et al., 2017). This technique highlights the advancement in synthetic chemistry towards more sustainable and rapid synthesis methods.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including compounds similar to "this compound", is characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry. These analyses confirm the presence of the thiadiazole scaffold and other substituents, which are essential for the compound's biological activities and physical-chemical properties. The detailed molecular structure is crucial for understanding the compound's reactivity and interaction with biological targets (Tiwari et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of "this compound" and related compounds involves interactions with various reagents to produce a wide range of derivatives. These reactions include oxidative dimerization, nucleophilic substitutions, and conversions under specific conditions, highlighting the versatile chemistry of thiadiazole derivatives. Such chemical reactions are pivotal for synthesizing compounds with desired biological activities and chemical properties (Yajima et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray crystallography provides insights into the compound's solid-state structure, revealing interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the compound's stability and reactivity. These physical properties are essential for the compound's application in various scientific research areas (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties of "this compound" include its reactivity with other chemical entities, stability under various conditions, and interaction with biological targets. These properties are determined by the functional groups present in the molecule and their arrangement, which affects the compound's overall chemical behavior and potential biological activity. Understanding these chemical properties is crucial for exploring the compound's applications in scientific research (Yajima et al., 2014).
作用機序
Mode of Action
The exact mode of action would depend on the specific biological target. For example, some 1,3,4-thiadiazole derivatives inhibit key enzymes in microbial organisms, leading to their antimicrobial effects .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. Many bioactive compounds work by interacting with enzymes or receptors involved in critical cellular pathways .
Result of Action
The molecular and cellular effects would depend on the compound’s specific mode of action and the biochemical pathways it affects. For instance, if the compound has antimicrobial activity, it might lead to the death of microbial cells .
将来の方向性
The future directions for the research on “3,5-dimethyl-N-1,3,4-thiadiazol-2-yl-4-isoxazolecarboxamide” and similar compounds could involve further exploration of their biological activities and potential applications in medicine. For example, the antimicrobial activity of the newly synthesized 1,3,4-thiadiazole compounds was tested and showed promising results . Further studies could also focus on optimizing the synthesis process and investigating the specific mechanisms of action of these compounds.
特性
IUPAC Name |
3,5-dimethyl-N-(1,3,4-thiadiazol-2-yl)-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2S/c1-4-6(5(2)14-12-4)7(13)10-8-11-9-3-15-8/h3H,1-2H3,(H,10,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODACIVZCLDQKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(cyclopentylcarbonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4430569.png)

![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4430592.png)
![2-bromo-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4430598.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4430610.png)
![4-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B4430618.png)
![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2-methyl-1-(4-methylphenyl)piperazine](/img/structure/B4430626.png)
![2-{4-[(2-isopropylphenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4430631.png)

![1-[(5-ethyl-3-thienyl)carbonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4430646.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4430663.png)


![2-{4-[2-(4-chloro-3-methylphenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4430689.png)